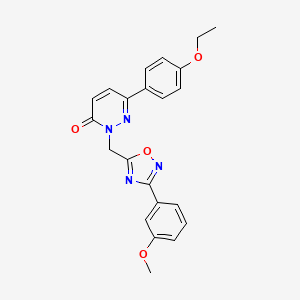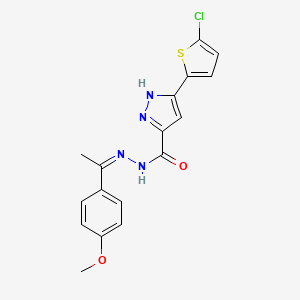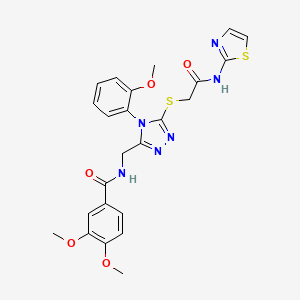
1-Cyclopentyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine, also known as CPP, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is a synthetic compound that is commonly used in scientific research to study the role of NMDA receptors in various physiological and pathological processes.
Mechanism of Action
1-Cyclopentyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. This prevents the binding of the co-agonist glycine and subsequently blocks the activation of the receptor by glutamate. This leads to a decrease in calcium influx into the neuron and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
1-Cyclopentyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine has been shown to have various biochemical and physiological effects. It has been shown to block the induction of long-term potentiation (LTP), a process that is believed to underlie learning and memory. It has also been shown to reduce excitotoxicity and neuronal damage in animal models of stroke and traumatic brain injury. Additionally, 1-Cyclopentyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Cyclopentyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine in lab experiments is its high selectivity for the NMDA receptor. This allows researchers to specifically study the role of this receptor in various physiological and pathological processes. Additionally, 1-Cyclopentyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a synthetic compound, which allows for easy modification of its structure to create new analogs with different properties.
One limitation of using 1-Cyclopentyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine is its relatively low potency compared to other NMDA receptor antagonists such as MK-801. This can make it difficult to achieve complete blockade of the receptor in some experiments. Additionally, 1-Cyclopentyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine has a relatively short half-life, which can make it challenging to maintain consistent levels of the compound in animal models.
Future Directions
There are several potential future directions for research involving 1-Cyclopentyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine. One area of interest is the development of new analogs of 1-Cyclopentyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine with increased potency and selectivity for the NMDA receptor. Additionally, research could focus on the role of 1-Cyclopentyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine in other neurological disorders such as epilepsy and schizophrenia. Finally, there is potential for the use of 1-Cyclopentyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine as a therapeutic agent for the treatment of neurological disorders, although further research is needed to determine its safety and efficacy.
Synthesis Methods
1-Cyclopentyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1-cyclopentyl-3-(2-chloroethyl)urea with pyrrolidine and subsequent reaction with 4-amino-3-nitrophenol to yield 1-Cyclopentyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine. The final product is then purified using column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
1-Cyclopentyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine is widely used in scientific research to study the function of NMDA receptors in the central nervous system. It has been shown to be a potent and selective antagonist of the NMDA receptor, which is involved in various physiological and pathological processes such as learning and memory, synaptic plasticity, and neurodegeneration. 1-Cyclopentyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine is commonly used in animal models of neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke to study the role of NMDA receptors in these conditions.
properties
IUPAC Name |
(4-amino-2-cyclopentylpyrazol-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c14-11-9-15-17(10-5-1-2-6-10)12(11)13(18)16-7-3-4-8-16/h9-10H,1-8,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLFGYUWZGPVHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=C(C=N2)N)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[2-[2-(4-chlorophenoxy)acetyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2579954.png)
![2-(4-Chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-2-methylpropanamide](/img/structure/B2579955.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2579957.png)
![Methyl 4-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}phenyl ether](/img/structure/B2579958.png)
![tert-Butyl N-[1-(pyrimidin-2-yl)piperidin-4-yl]methylcarbamate](/img/structure/B2579959.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2579961.png)



![Tert-butyl ({3-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)carbamate](/img/structure/B2579969.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluoro-5-methylpyridine-2-carboxamide](/img/structure/B2579972.png)